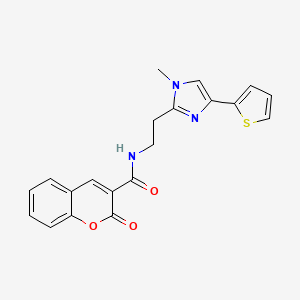
N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C20H17N3O3S and its molecular weight is 379.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body, influencing a range of biological processes .
Mode of Action
It’s likely that the compound interacts with its targets through a series of complex biochemical reactions, leading to changes in cellular functions .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, leading to downstream effects on cellular functions .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound, influencing its efficacy and potential side effects .
Result of Action
Similar compounds have been known to induce a range of effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors could include pH levels, temperature, and the presence of other compounds or enzymes .
Biologische Aktivität
N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound that belongs to the class of chromene derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of anticancer, antimicrobial, and anti-inflammatory research. The unique structural features of this compound, including the imidazole and chromene moieties, suggest a diverse range of biological interactions.
The molecular formula of this compound is C17H15N5OS2, with a molecular weight of 369.46 g/mol. The compound is characterized by its high purity (typically 95%) and is available for research purposes through various chemical suppliers .
Biological Activity Overview
Research indicates that compounds with chromene and imidazole scaffolds exhibit a variety of biological activities:
Anticancer Activity
Studies have demonstrated that chromene derivatives can induce apoptosis in cancer cells through various mechanisms:
- Mechanism of Action : Chromenes interfere with tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is supported by research showing that certain chromene analogs activate caspases, which are crucial for apoptotic pathways .
| Compound | EC50 (µg/mL) | Cancer Type | Reference |
|---|---|---|---|
| Chromene Derivative A | 4.1 | Breast Cancer | |
| Chromene Derivative B | 6.25 | Lung Cancer |
Antimicrobial Activity
The compound's antimicrobial properties have been evaluated against various pathogens:
- Spectrum of Activity : Preliminary studies reveal significant activity against Gram-positive and Gram-negative bacteria, as well as fungi. The Minimum Inhibitory Concentration (MIC) values indicate potent antimicrobial effects comparable to established antibiotics.
Anti-inflammatory Activity
Research suggests that derivatives of this compound can modulate inflammatory responses:
- Inhibition of Pro-inflammatory Cytokines : Certain studies have shown that these compounds can inhibit the production of key inflammatory cytokines, which may be beneficial in treating inflammatory diseases .
Case Studies
A recent study explored the synthesis and biological evaluation of various chromene derivatives, including the target compound. The results highlighted the structure-activity relationship (SAR), showing that modifications on the imidazole ring significantly affect biological potency. Notably, the introduction of thiophene groups enhanced both anticancer and antimicrobial activities .
Eigenschaften
IUPAC Name |
N-[2-(1-methyl-4-thiophen-2-ylimidazol-2-yl)ethyl]-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3S/c1-23-12-15(17-7-4-10-27-17)22-18(23)8-9-21-19(24)14-11-13-5-2-3-6-16(13)26-20(14)25/h2-7,10-12H,8-9H2,1H3,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTSUFVHICXJQJA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1CCNC(=O)C2=CC3=CC=CC=C3OC2=O)C4=CC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














